molecular formula C6H11BrN2 B13656644 3-(4-Bromobutyl)-3-methyl-3H-diazirine

3-(4-Bromobutyl)-3-methyl-3H-diazirine

Cat. No.: B13656644
M. Wt: 191.07 g/mol
InChI Key: YAYVRDBUIWFGJN-UHFFFAOYSA-N
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Description

3-(4-Bromobutyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromobutyl group and a methyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobutyl)-3-methyl-3H-diazirine typically involves the reaction of 4-bromobutylamine with a diazirine precursor under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the diazirine ring. The product is then purified using techniques such as distillation and chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobutyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Bromobutyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromobutyl)-3-methyl-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, or O-H bonds of nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobutyl)-3-methyl-3H-diazirine: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Fluorobutyl)-3-methyl-3H-diazirine: Contains a fluorine atom instead of bromine.

    3-(4-Iodobutyl)-3-methyl-3H-diazirine: Contains an iodine atom instead of bromine.

Uniqueness

3-(4-Bromobutyl)-3-methyl-3H-diazirine is unique due to the presence of the bromine atom, which imparts specific reactivity and stability to the compound. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution reactions and its overall chemical properties .

Properties

Molecular Formula

C6H11BrN2

Molecular Weight

191.07 g/mol

IUPAC Name

3-(4-bromobutyl)-3-methyldiazirine

InChI

InChI=1S/C6H11BrN2/c1-6(8-9-6)4-2-3-5-7/h2-5H2,1H3

InChI Key

YAYVRDBUIWFGJN-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCCBr

Origin of Product

United States

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